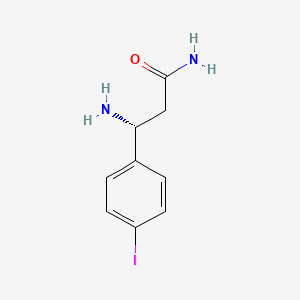![molecular formula C10H15N3 B13286441 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13286441.png)
3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Pyrazol-1-yl)-8-azabicyclo[321]octane is a heterocyclic compound that features a pyrazole ring fused to an azabicyclo[321]octane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a bicyclic amine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and azabicyclic systems, such as:
- 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.1.1]heptane
- 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.3.1]nonane
Uniqueness
What sets 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane apart is its unique combination of the pyrazole ring and the azabicyclo[3.2.1]octane system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H15N3/c1-4-11-13(5-1)10-6-8-2-3-9(7-10)12-8/h1,4-5,8-10,12H,2-3,6-7H2 |
InChI Key |
NHFMMZYPEMDGFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide](/img/structure/B13286361.png)
![1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol](/img/structure/B13286368.png)
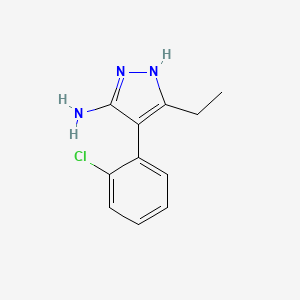


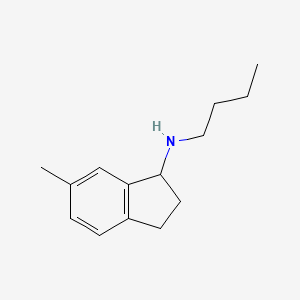
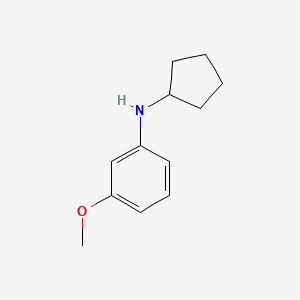

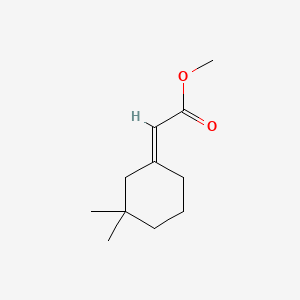
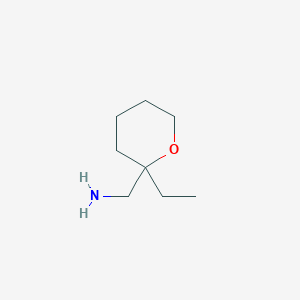
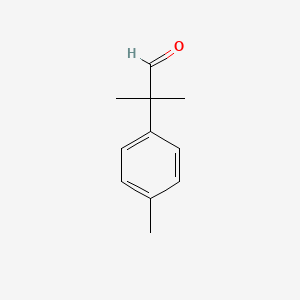
![2-[4-(Propan-2-yl)cyclohexyl]azetidine](/img/structure/B13286426.png)
